molecular formula C16H16N2 B11871189 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile CAS No. 6636-87-9

1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile

Katalognummer: B11871189
CAS-Nummer: 6636-87-9
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: DISYVHBBHOMQSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile is an organic compound characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a cyclopentanecarbonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile typically involves the reaction of naphthalen-2-ylamine with cyclopentanecarbonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylamino cyclopentanone, while reduction can produce naphthalen-2-ylaminocyclopentylamine.

Wissenschaftliche Forschungsanwendungen

1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Naphthalen-1-ylamino)cyclopentanecarbonitrile
  • 1-(Naphthalen-2-ylamino)cyclohexanecarbonitrile
  • 1-(Naphthalen-2-ylamino)cyclopentane-1-carboxamide

Uniqueness: 1-(Naphthalen-2-ylamino)cyclopentanecarbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

6636-87-9

Molekularformel

C16H16N2

Molekulargewicht

236.31 g/mol

IUPAC-Name

1-(naphthalen-2-ylamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C16H16N2/c17-12-16(9-3-4-10-16)18-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11,18H,3-4,9-10H2

InChI-Schlüssel

DISYVHBBHOMQSI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C#N)NC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.